molecular formula C6H6Cl2IN B1290991 3-Chloromethyl-5-iodo-pyridine hydrochloride CAS No. 879326-79-1

3-Chloromethyl-5-iodo-pyridine hydrochloride

Cat. No. B1290991
CAS RN: 879326-79-1
M. Wt: 289.93 g/mol
InChI Key: BKXIXOQERHWQPJ-UHFFFAOYSA-N
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Description

3-Chloromethyl-5-iodo-pyridine hydrochloride is a chemical compound that is not directly mentioned in the provided papers. However, related compounds and methodologies that could be relevant to its synthesis and properties are discussed. For instance, the synthesis of various pyridine derivatives with chloromethyl groups and the use of iodine in catalytic reactions are described . These studies can provide insights into the potential synthesis routes and reactivity of this compound.

Synthesis Analysis

The synthesis of pyridine derivatives often involves multi-step reactions, starting from simpler pyridine compounds or other heterocyclic precursors. For example, 5-(4-Fluorophenyl)-3-chloromethyl pyridine was synthesized from 5-bromonicotinic acid through esterification, Suzuki coupling, sodium tetrahydroborate reduction, and chlorination . Similarly, 3,5,6-trichloro-2-pyridinol was synthesized from pyridine through chlorination, reduction, and hydrolysis . These methods suggest that the synthesis of this compound could potentially involve halogenation and functional group transformations.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be elucidated using techniques such as X-ray diffraction (XRD) . For example, the structure of 3-methoxy-2-oxo-3-(2-phenyl-2-oxoethyl)-2,3-dihydroimidazo[1,2-a]pyridine hydrochloride was demonstrated by XRD . Similarly, the crystal structures of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones were determined, providing information on bond lengths, angles, and space groups . These studies indicate that XRD could be used to analyze the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be influenced by the presence of substituents on the pyridine ring. For instance, the reaction of electron-rich amino-heterocycles with 3-(dichloroacetyl)chromone led to the formation of fused pyridines . Additionally, iodolactonisation reactions catalyzed by 4-(dimethylamino)pyridine were studied, showing the influence of substrate structures on the reaction outcomes . These findings suggest that the chloromethyl and iodo groups in this compound could participate in various chemical reactions, potentially leading to the formation of new compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be characterized using spectroscopic methods such as mass spectrometry, infrared spectroscopy, and proton NMR . For example, the mass spectrum of 3-(3′-pyridinyloxymethyl)pyridine was studied, and its polarographic behavior was analyzed . The crystal structures and spectroscopic evidence of hydrogen bonding in chloro- and bromo-substituted pyridines were also investigated . These studies provide a framework for understanding the physical and chemical properties of this compound, including its potential hydrogen bonding characteristics and spectroscopic fingerprints.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis of Novel Iodinated Derivatives : Research has led to the discovery of unexpected formation of iodo[1,3]dioxolo[4,5-c]pyridines during attempts to prepare functionalized 5-iodopyridine derivatives. These derivatives were synthesized through reactions with iodine or tetramethylammonium dichloroiodate under basic conditions, unveiling radical processes known as the Hofmann–Löffler–Freytag reaction (Lechel et al., 2012).

  • Characterization of Pyridine Derivatives : The synthesis and characterization of pyridine derivatives, such as 2-chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines and their methylsulphinyl derivatives, have been reported. These compounds exhibit interesting crystal structures and spectroscopic properties, contributing to the understanding of molecular interactions (Ma et al., 2018).

Catalysis and Organic Synthesis

  • Catalytic Applications in Synthesis : The synthesis of a 2,6-bis-(methylphospholyl)pyridine ligand and its cationic Pd(II) and Ni(II) complexes has shown application in the palladium-catalyzed synthesis of arylboronic esters, demonstrating the compound's utility in facilitating catalytic reactions (Melaimi et al., 2004).

  • Efficient Catalysis of Transfer Hydrogenation : Newly designed half-sandwich Rhodium(III) and Iridium(III) complexes of half-pincer chalcogenated pyridines have been synthesized and shown to efficiently catalyze the transfer hydrogenation of ketones and oxidation of alcohols, showcasing the compound's significance in enhancing catalytic processes (Prakash et al., 2012).

Environmental and Green Chemistry Applications

  • Green Metric Evaluation : A study on the synthesis of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine has provided insights into green chemistry applications by evaluating the process through green metrics assessment. This highlights the importance of developing environmentally friendly and sustainable chemical processes (Gilbile et al., 2017).

Safety and Hazards

The compound is classified as an irritant, and it can cause skin and eye irritation, as well as respiratory system irritation . It is classified under hazard statements H315, H319, and H335 .

properties

IUPAC Name

3-(chloromethyl)-5-iodopyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClIN.ClH/c7-2-5-1-6(8)4-9-3-5;/h1,3-4H,2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXIXOQERHWQPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1I)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640076
Record name 3-(Chloromethyl)-5-iodopyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

879326-79-1
Record name Pyridine, 3-(chloromethyl)-5-iodo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879326-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Chloromethyl)-5-iodopyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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